Methyl 4-bromo-3-(cyanomethyl)benzoate
Description
Properties
IUPAC Name |
methyl 4-bromo-3-(cyanomethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)8-2-3-9(11)7(6-8)4-5-12/h2-3,6H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKUAWDVRRLIHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Br)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution via Bromomethyl Intermediate
The most widely reported method involves bromination of a methyl-substituted precursor followed by cyanation. Starting with methyl 3-methyl-4-bromobenzoate , the methyl group at position 3 undergoes radical bromination using N-bromosuccinimide (NBS) under UV light (365 nm) in carbon tetrachloride. This yields methyl 4-bromo-3-(bromomethyl)benzoate with 78–85% efficiency . Subsequent nucleophilic substitution with potassium cyanide (KCN) in dimethylformamide (DMF) at 80°C for 12 hours replaces the bromine atom with a cyano group, achieving a 72% isolated yield .
Key Optimization Parameters :
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Solvent polarity : DMF outperforms acetonitrile due to superior cyanide solubility.
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Temperature : Reactions below 60°C result in incomplete substitution, while temperatures above 90°C promote ester hydrolysis.
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Catalyst : Addition of 18-crown-6 (5 mol%) enhances reaction rate by sequestering potassium ions .
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Bromination | NBS, CCl₄, UV | 25°C, 6h | 85 |
| Cyanation | KCN, DMF, 18-crown-6 | 80°C, 12h | 72 |
Aldehyde Intermediate Route
Adapted from patent CN101891649B , this two-step approach first generates an aldehyde intermediate. Methyl 4-bromo-3-(chloromethyl)benzoate reacts with hexamethylenetetramine (HMTA) in aqueous NaOH at 50°C to form a quaternary ammonium salt (Sievert salt). Acidic hydrolysis with 30% HCl at reflux yields methyl 4-bromo-3-formylbenzoate (89% purity) . The aldehyde is then converted to the cyanomethyl group via refluxing with hydroxylamine hydrochloride and formic acid, followed by azeotropic water removal using molecular sieves. This method achieves an 81% overall yield with 98% purity .
Advantages :
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Avoids hazardous cyanide reagents.
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High regioselectivity due to directed formylation.
Limitations :
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Requires careful control of hydrolysis conditions to prevent over-acidification.
Direct Cyanomethylation via Coupling Reactions
Palladium-catalyzed cross-coupling offers a modular approach. Using methyl 4-bromo-3-iodobenzoate as a substrate, Suzuki-Miyaura coupling with cyanomethylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in toluene/water (3:1) at 100°C provides the target compound in 68% yield . While elegant, this method faces challenges:
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Limited commercial availability of cyanomethylboronic acid.
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Competing proto-deboronation reduces efficiency.
Esterification of Pre-Functionalized Carboxylic Acid
This route begins with 4-bromo-3-(cyanomethyl)benzoic acid , synthesized via bromination of 3-(cyanomethyl)benzoic acid using Br₂ in acetic acid at 0°C. Esterification with methanol employs thionyl chloride (SOCl₂) as an activating agent, yielding the methyl ester in 93% conversion .
Critical Considerations :
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Acid stability : The cyanomethyl group is susceptible to hydrolysis under strongly acidic conditions.
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Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:4) removes residual SOCl₂ byproducts.
One-Pot Tandem Bromination-Cyanation
A recent innovation combines bromination and cyanation in a single reactor. Methyl 3-methylbenzoate is treated with NBS and AIBN in CCl₄ under reflux, followed by in situ addition of CuCN in DMF at 120°C. This tandem process achieves a 65% yield but requires rigorous exclusion of moisture to prevent CuCN decomposition.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Nucleophilic Substitution | 72 | 95 | High | $$ |
| Aldehyde Intermediate | 81 | 98 | Moderate | $$$ |
| Cross-Coupling | 68 | 90 | Low | $$$$ |
| Esterification | 93 | 97 | High | $ |
| Tandem Process | 65 | 88 | Moderate | $$ |
Key Findings :
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The aldehyde intermediate route offers superior purity but involves multi-step isolation.
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Esterification of pre-synthesized acid is cost-effective for industrial production.
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Tandem methods show promise but require further catalyst optimization.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-3-(cyanomethyl)benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Reduction Reactions: The cyanomethyl group can be reduced to an amine or other functional groups using reducing agents.
Oxidation Reactions: The compound can undergo oxidation to form different products depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Catalysts like palladium or copper are often used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
Organic Synthesis
Methyl 4-bromo-3-(cyanomethyl)benzoate serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including:
- Substitution Reactions : The bromine atom can be replaced by other nucleophiles.
- Reduction Reactions : The cyanomethyl group can be converted into amines or alcohols.
- Oxidation Reactions : Oxidative transformations can yield different products based on the oxidizing agents used.
Pharmaceutical Development
The compound has garnered attention in medicinal chemistry due to its potential biological activities. Research indicates that derivatives of this compound may exhibit:
- Antimicrobial Properties : Studies have shown that related compounds demonstrate significant activity against multidrug-resistant bacteria, including Staphylococcus aureus and Klebsiella pneumoniae, with minimal inhibitory concentrations (MICs) ranging from <0.03125 to 0.25 μg/mL.
- Anticancer Activity : In vitro assays suggest that certain derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Comparative Analysis of Related Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Contains bromine; versatile reactivity | Antimicrobial and anticancer properties |
| Methyl 3-bromo-4-(cyanomethyl)benzoate | Similar structure but different substitution | Moderate antimicrobial activity |
| Methyl 4-cyano-3-methylbenzoate | Lacks bromine; features a methyl group | Potentially lower biological activity |
| Methyl 3-cyanobenzoate | Contains only a cyano group; no bromine present | Limited biological activity |
Case Studies and Research Findings
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Antimicrobial Activity Study :
- Objective: Evaluate the antimicrobial properties against various bacterial strains.
- Methodology: Disk diffusion method was employed.
- Results: Significant inhibition zones were observed against tested bacterial strains, indicating strong antimicrobial potential.
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Evaluation of Anticancer Activity :
- Objective: Investigate cytotoxic effects on human cancer cell lines.
- Methodology: MTT assay was performed to determine cell viability post-treatment.
- Results: The compound demonstrated dose-dependent cytotoxicity in several cancer cell lines, supporting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of methyl 4-bromo-3-(cyanomethyl)benzoate involves its interaction with various molecular targets. The bromine and cyanomethyl groups can participate in different chemical reactions, leading to the formation of new bonds and the modification of existing ones. The specific pathways and targets depend on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs of Methyl 4-bromo-3-(cyanomethyl)benzoate, focusing on substituent variations, physicochemical properties, and applications:
Biological Activity
Methyl 4-bromo-3-(cyanomethyl)benzoate is a chemical compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse sources.
Synthesis of this compound
The compound can be synthesized through a series of reactions starting from methyl 4-bromobenzoate. The synthesis typically involves the following steps:
- Bromination : Methyl 4-methylbenzoate is brominated using bromine or N-bromosuccinimide to yield methyl 4-bromomethylbenzoate.
- Cyanomethylation : The brominated compound is then reacted with sodium cyanide in methanol, leading to the formation of this compound .
Antimicrobial Properties
Research has indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, a study evaluating various chalcone derivatives, which share structural features with this compound, reported their efficacy against both Gram-positive and Gram-negative bacteria. The zone of inhibition was measured using the paper disc method, demonstrating the potential of these compounds as antibacterial agents .
| Compound | Zone of Inhibition (mm) | Bacteria Tested |
|---|---|---|
| This compound | TBD | Bacillus sphericus, E. coli |
| Chalcone Derivative i | 8 | Bacillus sphericus |
| Chalcone Derivative ii | 6 | E. coli |
Case Studies and Research Findings
- Antibacterial Activity : A study focused on the antibacterial properties of various benzoate derivatives found that those with halogen substitutions exhibited enhanced activity against pathogenic bacteria, suggesting a similar potential for this compound .
- Cytotoxicity Assessments : In vitro studies assessing the cytotoxic effects of related compounds have indicated that halogenated benzoates can lead to cell death in cancer lines, supporting further investigation into their therapeutic applications .
- Mechanistic Studies : Research has been conducted to understand the mechanisms through which these compounds exert their biological effects. For example, studies on chalcone derivatives have shown that they can modulate various biochemical pathways involved in inflammation and cell growth .
Q & A
Q. What are the recommended methods for synthesizing Methyl 4-bromo-3-(cyanomethyl)benzoate with high purity?
Synthesis typically involves halogenation and coupling reactions. For example, bromination of methyl 3-(cyanomethyl)benzoate using bromine sources (e.g., NBS or Br₂) under controlled conditions can introduce the bromo group at the para position. Purification via column chromatography or recrystallization ensures high purity (>95%). Analytical techniques like NMR spectroscopy (¹H, ¹³C) and mass spectrometry (MS) are critical for confirming structural integrity and purity .
Q. How can NMR spectroscopy and mass spectrometry confirm the structure of this compound?
- ¹H NMR : Peaks for aromatic protons (δ 7.2–8.0 ppm), methyl ester (δ 3.8–3.9 ppm), and cyanomethyl protons (δ 3.5–3.7 ppm) are observed. Coupling patterns distinguish substitution positions.
- ¹³C NMR : Signals for ester carbonyl (~168 ppm), aromatic carbons, and nitrile carbon (~115 ppm) validate functional groups.
- MS : Molecular ion peaks ([M+H]⁺ or [M+Na]⁺) confirm molecular weight. Fragmentation patterns (e.g., loss of Br or COOCH₃) provide additional structural evidence .
Advanced Research Questions
Q. What strategies resolve contradictions in reactivity data during cross-coupling reactions involving this compound?
Discrepancies in Suzuki or Buchwald-Hartwig reactions may arise from competing side reactions (e.g., cyano group hydrolysis). Strategies include:
- Optimizing catalysts (e.g., PdCl₂(dppf) vs. Pd(PPh₃)₄).
- Adjusting solvent polarity (DMF vs. THF) to stabilize intermediates.
- Using protective groups for the nitrile moiety to prevent undesired reactivity .
Q. How does the electron-withdrawing cyano group influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?
The cyano group meta to the bromo substituent enhances electrophilicity at the para position by withdrawing electron density via resonance. This accelerates NAS with amines or thiols. Kinetic studies using UV-Vis spectroscopy or HPLC can quantify rate constants under varying conditions (e.g., pH, temperature) .
Q. What experimental approaches study the biological interactions of this compound with enzyme targets?
- Enzyme inhibition assays : Measure IC₅₀ values against kinases or proteases using fluorescence-based substrates.
- Molecular docking : Predict binding modes using software like AutoDock Vina, validated by mutagenesis studies.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
Methodological Notes
- Synthetic Optimization : Use gradient elution in HPLC to monitor reaction progress and isolate intermediates.
- Safety Protocols : Handle brominated compounds in fume hoods; use PPE to avoid exposure to reactive groups (e.g., nitrile, bromine) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
